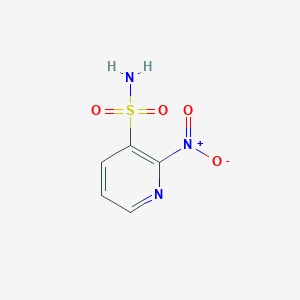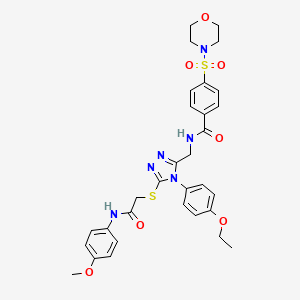![molecular formula C20H26N4O5S B2425983 (4-((3,4-ジメトキシフェニル)スルホニル)ピペラジン-1-イル)(4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリジン-2-イル)メタノン CAS No. 2034592-10-2](/img/structure/B2425983.png)
(4-((3,4-ジメトキシフェニル)スルホニル)ピペラジン-1-イル)(4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリジン-2-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C20H26N4O5S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality (4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、抗ウイルス活性を有することが報告されています . 構造的類似性から、この化合物は潜在的に抗ウイルス特性について検討することができます。
抗炎症活性
インドール誘導体は、抗炎症作用を示すことも判明しています . この化合物は、同様の効果について調査される可能性があります。
抗がん活性
ピペラジン構造を含む化合物は、抗がん剤の開発に使用されてきました . この化合物は、ピペラジン成分を有するため、がん研究に使用される可能性があります .
抗菌活性
ピペラジン誘導体は、抗菌活性を示しています . この化合物は、潜在的な抗菌用途について研究することができます .
抗糖尿病活性
インドール誘導体は、抗糖尿病活性を示しています . この化合物は、糖尿病治療における潜在的な用途について研究することができます。
神経疾患治療
ピペラジンは、パーキンソン病やアルツハイマー病の治療薬の成分です . この化合物は、神経疾患治療における潜在的な用途について検討することができます。
抗酸化活性
インドール誘導体は、抗酸化作用を持つことが判明しています . この化合物は、同様の効果について調査される可能性があります。
抗マラリア活性
インドール誘導体は、抗マラリア活性を示しています . この化合物は、マラリア治療における潜在的な用途について研究することができます。
作用機序
Target of Action
The compound (4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a complex organic molecule that contains several functional groups and structural motifs that are common in bioactive molecules. For example, the piperazine ring is a common feature in many pharmaceuticals and is known to interact with a variety of biological targets, including neurotransmitter receptors .
Biochemical Pathways
Without specific information about this compound, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structural features have been found to interact with a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cell growth .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and the presence of functional groups that can be metabolized by the body will all influence how the compound is absorbed, distributed, metabolized, and excreted .
Result of Action
The result of this compound’s action will depend on its specific targets and mode of action. If it acts as a receptor ligand, it could potentially alter cellular signaling and lead to changes in cell function .
Action Environment
The action of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its ultimate biological effect .
特性
IUPAC Name |
[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-28-18-7-6-16(14-19(18)29-2)30(26,27)23-11-9-22(10-12-23)20(25)17-13-15-5-3-4-8-24(15)21-17/h6-7,13-14H,3-5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRMUXVCXFKUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(5-methylisoxazol-3-yl)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide](/img/structure/B2425901.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2425903.png)
![3-(2-Chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2425904.png)

![N-benzyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2425910.png)



![N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2425918.png)


![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(2-chlorobenzenesulfonamido)-N-methylbenzamide](/img/structure/B2425922.png)

